molecular formula C14H23NO5 B2355590 1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid CAS No. 1897839-44-9

1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid

Cat. No.: B2355590
CAS No.: 1897839-44-9
M. Wt: 285.34
InChI Key: LXHTXAUYDCFENM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • The Boc group’s tert-butyl protons resonate as a singlet at δ 1.44 ppm.
  • Piperidine ring protons exhibit multiplet signals between δ 2.50–3.20 ppm, with axial and equatorial protons distinguishable by coupling constants (J = 10–12 Hz).
  • The 2-oxopropyl group’s methylene protons (CH₂CO) appear as a doublet at δ 2.68 ppm (J = 6.8 Hz), while the ketone carbonyl proton is absent due to deuteration.
  • The carboxylic acid proton is observed as a broad singlet at δ 12.10 ppm in DMSO-d₆.

¹³C NMR (100 MHz, CDCl₃):

  • The Boc carbonyl carbon resonates at δ 155.2 ppm, while the ketone carbonyl (C=O) of the 2-oxopropyl group appears at δ 208.5 ppm.
  • The piperidine ring carbons are observed between δ 28.0–45.0 ppm, with the quaternary carbon at the 4-position (bearing the carboxylic acid) at δ 65.3 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • A strong stretch at 1705 cm⁻¹ (C=O of Boc and ketone groups).
  • A broad O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid).
  • C–H bending vibrations of the tert-butyl group at 1365 cm⁻¹ and 1390 cm⁻¹.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : [M+H]⁺ peak at m/z 285.3, consistent with the molecular formula C₁₄H₂₃NO₅.
  • Fragmentation patterns include loss of the Boc group (m/z 229.2) and cleavage of the 2-oxopropyl side chain (m/z 185.1).

Crystallographic Data and X-ray Diffraction Analysis

X-ray crystallography of closely related N-Boc-piperidine derivatives reveals monoclinic crystal systems with P2₁/c space groups. Key structural parameters include:

Parameter Value Source
Bond length (C=O, Boc) 1.21 Å
Bond angle (N–C–O) 123.5°
Torsion angle (C4–C3–O) 172.3°

The carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules (O···H–O distances: 1.85–2.10 Å), creating a layered crystal lattice. The 2-oxopropyl group adopts an extended conformation, with its ketone oxygen participating in weak C–H···O interactions (2.45 Å).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-10(16)9-14(11(17)18)5-7-15(8-6-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHTXAUYDCFENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, 4-piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate in a mixture of aqueous sodium hydroxide and tert-butanol to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in quantitative yield.

Reaction Conditions :

  • Reagents : Di-tert-butyl dicarbonate (1.2 equiv), NaOH (1 M), tert-butanol.
  • Temperature : 0°C to room temperature.
  • Workup : Acidic quenching (10% HCl) precipitates the product.

This step is critical for preventing unwanted side reactions at the amine during subsequent modifications.

Strategies for Introducing the 2-Oxopropyl Group

Alkylation of the Piperidine Enolate

The 2-oxopropyl group can be introduced via alkylation of the enolate derived from the Boc-protected piperidine-4-carboxylic acid ester.

Stepwise Procedure :

  • Esterification : Protect the carboxylic acid as a methyl or ethyl ester using thionyl chloride or Fischer esterification.
  • Enolate Formation : Treat the ester with a strong base (e.g., LDA or NaHMDS) at low temperatures (−78°C).
  • Alkylation : React the enolate with 3-bromo-2-oxopropane or an equivalent electrophile.
  • Ester Hydrolysis : Convert the ester back to the carboxylic acid using aqueous NaOH or HCl.

Challenges :

  • Electrophile Stability : 3-Bromo-2-oxopropane is highly reactive and may require in situ generation.
  • Regioselectivity : Competing alkylation at other positions necessitates careful optimization.

Conjugate Addition to α,β-Unsaturated Esters

An alternative route involves Michael addition of a nucleophilic acetone equivalent to an α,β-unsaturated ester intermediate.

Example Protocol :

  • Generate an α,β-unsaturated ester via dehydration of a β-hydroxy ester.
  • Perform a conjugate addition using a cuprate reagent (e.g., Gilman reagent) derived from acetone.
  • Deprotect the carboxylic acid.

Advantages :

  • High stereocontrol achievable with chiral catalysts.
  • Mitigates geminal substitution challenges by pre-forming the ketone.

Cyclization Approaches

Dieckmann Cyclization of Diesters

A diester precursor containing the 2-oxopropyl and Boc-protected amine moieties can undergo intramolecular cyclization to form the piperidine ring.

Synthetic Pathway :

  • Prepare a diester derivative with the 2-oxopropyl group at the 4-position.
  • Cyclize under basic conditions (e.g., NaOEt) via Dieckmann condensation.
  • Hydrolyze the ester to the carboxylic acid.

Limitations :

  • Requires precise alignment of ester groups for six-membered ring formation.
  • Low yields reported for sterically hindered substrates.

Multicomponent Reactions (MCRs)

Ugi or Passerini reactions enable simultaneous introduction of the carboxylic acid, Boc group, and ketone.

Ugi Reaction Example :

  • Combine Boc-protected amine, 2-oxopropanal, isocyanide, and carboxylic acid.
  • Facilitate MCR to form the piperidine backbone.

Yield : 40–60% in model systems.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Enolate Alkylation 50–70 Direct introduction of 2-oxopropyl Requires unstable electrophiles
Conjugate Addition 60–75 Stereochemical control Multi-step synthesis
Dieckmann Cyclization 30–50 Atom economy Limited substrate scope
Multicomponent 40–60 Rapid assembly Low yields in complex systems

Experimental Optimization and Case Studies

Case Study: EDC/HOBt-Mediated Coupling

In a related synthesis, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid was coupled with methyl 2-amino-3-hydroxybenzoate using EDC and HOBt, yielding 70% of the target amide. Adapting this protocol:

  • Activate the carboxylic acid with EDC/HOBt.
  • React with a 2-oxopropylamine derivative.
  • Deprotect as needed.

Critical Parameters :

  • Solvent : Dichloromethane or DMF.
  • Temperature : 0°C to room temperature.

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form carboxylic acids or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid exhibits several biological activities that make it a valuable compound in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. For instance, compounds similar to this one have shown effectiveness as neuraminidase inhibitors, critical in treating viral infections like influenza.

Anti-inflammatory Effects

Piperidine derivatives have been studied for their ability to modulate inflammatory pathways. Some studies suggest that they can inhibit TNFα production in immune cells, indicating potential therapeutic avenues for inflammatory diseases.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Preliminary results suggest that certain piperidine derivatives may be effective against Gram-positive bacteria, although further studies are required to establish the efficacy of this specific compound.

Applications in Drug Development

The structural characteristics of this compound make it a promising candidate for drug development:

Synthesis of Bioactive Molecules

The Boc group allows for the selective protection of amines during synthetic procedures, enabling the synthesis of complex molecules with biological activity. This property is particularly useful in the development of pharmaceuticals where amine functionality is critical .

Intermediate in Pharmaceutical Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules, including those with anticoagulant properties like Eribaxaban, which targets factor Xa in the coagulation cascade .

Case Study 1: Antiviral Research

In a study exploring the antiviral effects of piperidine derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against influenza virus strains and demonstrated significant inhibition of viral replication, highlighting the potential for developing new antiviral agents.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of piperidine derivatives. The compound was evaluated for its ability to reduce TNFα levels in cultured macrophages. Results indicated a dose-dependent decrease in TNFα production, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc group provides stability and protection during chemical reactions, while the 2-oxopropyl group can participate in nucleophilic or electrophilic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives arises from variations in substituents at the 4-position. Below is a detailed comparison of 1-[(tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid with analogous compounds:

Structural and Functional Group Comparisons

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Key Functional Groups
Target compound 2-oxopropyl C₁₄H₂₅NO₅* ~299.4 g/mol Boc, ketone, carboxylic acid
1-[(tert-Butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-chlorophenyl C₁₇H₂₂ClNO₄ 339.82 g/mol Boc, aryl chloride, carboxylic acid
1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid trifluoromethyl C₁₂H₁₆F₃NO₄ 295.26 g/mol Boc, CF₃, carboxylic acid
1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid methoxymethyl C₁₃H₂₃NO₅ 273.33 g/mol Boc, ether, carboxylic acid
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid amino C₁₁H₂₀N₂O₄ 244.29 g/mol Boc, primary amine, carboxylic acid

Physical Properties and Solubility

  • Target Compound: The ketone and carboxylic acid groups enhance polarity, improving solubility in polar solvents like DMSO or methanol.
  • 4-Chlorophenyl Analog : Reduced solubility in water due to the hydrophobic aryl group; requires DCM or THF for reactions .
  • Trifluoromethyl Analog : High lipophilicity (logP ~2.5) facilitates blood-brain barrier penetration in CNS drug candidates .
  • Methoxymethyl Analog: Moderate solubility in ethanol and acetone due to the ether moiety .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid, identified by the CAS number 84358-13-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₉N₁O₄
Molecular Weight229.27 g/mol
CAS Number84358-13-4
PurityNot specified
Storage ConditionsKeep in a dark place, sealed in dry conditions at room temperature

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly affecting opioid receptors, which are crucial for pain management and sedation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Similar to other piperidine derivatives, it may possess analgesic properties, potentially useful in pain management.
  • CNS Effects : The compound may influence central nervous system (CNS) functions, leading to sedative effects.
  • Toxicological Profile : According to PubChem, the compound is classified as harmful if swallowed and causes skin irritation, indicating a need for cautious handling .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit high binding affinity for opioid receptors. For instance, research on structurally related compounds has shown significant agonistic activity at the μ-opioid receptor, leading to potent analgesic effects .

In Vivo Studies

Animal studies have also been conducted to evaluate the efficacy and safety profile of related piperidine derivatives. These studies often highlight the compounds' rapid absorption and distribution across biological membranes, including the blood-brain barrier, which is critical for CNS activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberKey Activity
Carfentanil60018-18-1Highly potent μ-opioid receptor agonist; used in veterinary medicine
Fentanyl437-38-7Strong analgesic; used clinically for pain management
1-(tert-butoxycarbonyl)-4-hydroxypiperidine24728864Potentially less potent; focus on hydroxyl group modifications

Q & A

Basic Research Questions

Q. What are the recommended synthesis steps for preparing 1-[(tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential protection and functionalization of the piperidine core. Key steps include:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .

Introduction of the 2-Oxopropyl Group : Employ alkylation or Michael addition strategies at the 4-position of the piperidine ring.

Carboxylic Acid Functionalization : Oxidize or hydrolyze intermediates to install the carboxylic acid moiety, followed by purification via column chromatography .

  • Analytical Validation : Confirm structural integrity using 1H^1H/13C^{13}C NMR and LC-MS. Monitor purity (>95%) via HPLC with a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose of as hazardous waste .
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture or strong bases .
    • Hazard Notes : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). No carcinogenicity reported per IARC .

Q. How should researchers prepare stable stock solutions of this compound?

  • Solubility Guidance :

  • Primary Solvent : Dissolve in DMSO (10–50 mM) for biological assays. For synthetic applications, use THF or dichloromethane .
  • Storage : Aliquot into single-use vials and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • In Situ Stability : Monitor via UV-Vis spectroscopy (λ~260 nm) for signs of Boc group cleavage or ketone oxidation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Computational Workflow :

Reaction Path Screening : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functional group transformations (e.g., ketone reduction) .

Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .

Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) and temperatures .

  • Experimental Validation : Cross-validate computational predictions with small-scale reactions (mg quantities) monitored by TLC or inline IR spectroscopy .

Q. What methodologies resolve discrepancies in degradation pathway data for this compound?

  • Contradiction Analysis :

  • Environmental Degradation : If conflicting hydrolysis rates are reported, conduct controlled pH studies (pH 3–10) with LC-MS/MS to track degradation products. Compare half-lives under UV light vs. dark conditions .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with isotopic labeling (13C^{13}C-Boc) to distinguish between hydrolysis byproducts and oxidative metabolites .
    • Statistical Tools : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, ionic strength) influencing degradation kinetics .

Q. How can the piperidine scaffold be derivatized to enhance biological activity while retaining stability?

  • Derivatization Strategies :

Boc Deprotection : Remove the Boc group with TFA in DCM to expose the amine for subsequent coupling (e.g., amide bond formation with pharmacophores) .

Ketone Functionalization : Convert the 2-oxopropyl group to a hydrazone or oxime for targeted drug delivery .

Carboxylic Acid Modifications : Esterify with pro-drug moieties (e.g., pivaloyloxymethyl) to improve membrane permeability .

  • Stability Testing : Assess derivatives under simulated physiological conditions (37°C, PBS buffer) for 72 hours. Monitor stability via 1H^1H NMR .

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